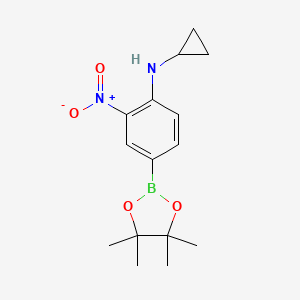

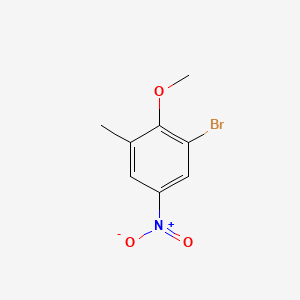

![molecular formula C14H12O4 B594512 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-61-3](/img/structure/B594512.png)

4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is a derivative of biphenyl, which is a type of organic compound that consists of two benzene rings connected by a single covalent bond . The compound has a hydroxy group (-OH) and a methoxy group (-OCH3) attached to the biphenyl structure . It is also related to 4’-Hydroxy-3’-methoxyacetophenone, which is used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Hydroxy-3-methoxycinnamic acid, involves several steps . One approach involves the reaction of ferulic acid with thionyl chloride to obtain ferulic acid chloride, which is then reacted with hydrazine hydrate to obtain the ferulic acid hydrazide . The hydrazide is then condensed with various benzaldehydes to obtain the corresponding hydrazones .Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy . The compound has a molecular weight of 200.23 g/mol .Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions, including Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point of a related compound, 4-Hydroxy-3-methoxycinnamic acid, is between 169-172 °C .科学的研究の応用

Application in Synthesis of Chalcone Derivatives

- Summary of the Application: The compound is used in the synthesis of chalcone derivatives, which have a wide range of biological activities. These derivatives are prepared by acid-catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .

- Methods of Application: The novel chalcone derivatives were prepared by acid catalysed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .

- Results or Outcomes: The synthesized compounds showed good effects for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging, lipopolysaccharides (LPS)-induced NO generation, and anti-neurotoxicity .

Application as an Inhibitor of NADPH Oxidase

- Summary of the Application: 4’-Hydroxy-3’-methoxyacetophenone, a related compound, is used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is an enzyme responsible for reactive oxygen species production .

- Methods of Application: The compound is used in the treatment of various inflammatory diseases and atherosclerosis .

- Results or Outcomes: The compound has been found to be useful in the treatment of various inflammatory diseases and atherosclerosis .

Application in Molecular Docking Studies

- Summary of the Application: The hydroxypyrone ring of these compounds has a high ability to form effective interactions with the target .

- Methods of Application: Molecular docking study with the homology model of β-tubulin protein .

- Results or Outcomes: The study indicated that the hydroxypyrone ring of these compounds has a high ability to form effective interactions with the target .

Application in Fluorescence Studies

- Summary of the Application: 4-Methoxybiphenyl, a related compound, has been used as a standard reagent in fluorescence studies .

- Methods of Application: The fluorescence intensity of 4-Methoxybiphenyl is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid .

- Results or Outcomes: The study provided insights into the fluorescence properties of these compounds .

Application in Drug Synthesis

- Summary of the Application: Biphenyl derivatives, which include 4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid, are used to produce a range of drugs .

- Methods of Application: These compounds are used in the synthesis of drugs with various pharmacological activities, such as anti-inflammatory, anti-proliferative, antihypertensive, antitumor, and anti-diabetic effects .

- Results or Outcomes: A large number of biphenyl derivatives are patented and broadly used in medicine .

Application in Food, Drug, Pesticide or Biocidal Product Use

- Summary of the Application: The compound is used in various applications related to food, drugs, pesticides, or biocidal products .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case .

- Results or Outcomes: The outcomes can also vary widely, but the compound is generally used to enhance the effectiveness of these products .

Application in Fluorescence Studies

- Summary of the Application: 4-Methoxybiphenyl, a related compound, has been used as a standard reagent in fluorescence studies .

- Methods of Application: The fluorescence intensity of 4-Methoxybiphenyl is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid .

- Results or Outcomes: The study provided insights into the fluorescence properties of these compounds .

Application in Drug Synthesis

- Summary of the Application: Biphenyl derivatives, which include 4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid, are used to produce a range of drugs .

- Methods of Application: These compounds are used in the synthesis of drugs with various pharmacological activities, such as anti-inflammatory, anti-proliferative, antihypertensive, antitumor, and anti-diabetic effects .

- Results or Outcomes: A large number of biphenyl derivatives are patented and broadly used in medicine .

Application in Food, Drug, Pesticide or Biocidal Product Use

- Summary of the Application: The compound is used in various applications related to food, drugs, pesticides, or biocidal products .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case .

- Results or Outcomes: The outcomes can also vary widely, but the compound is generally used to enhance the effectiveness of these products .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, 4-Hydroxy-3-methoxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

The future directions for research on “4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” and related compounds could involve further exploration of their potential health benefits, as well as the development of new synthesis methods and the investigation of their mechanisms of action. The potential applications of these compounds in the treatment of various diseases, such as inflammatory and neurodegenerative diseases, hypertension, atherosclerosis, and others, could also be explored .

特性

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSQCDOAVLQBRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681811 |

Source

|

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1215206-61-3 |

Source

|

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

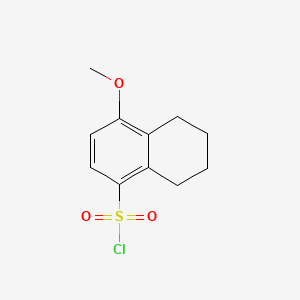

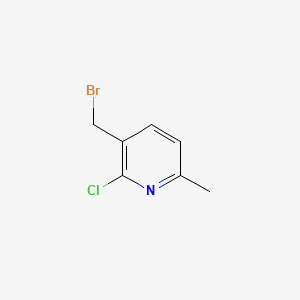

![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)

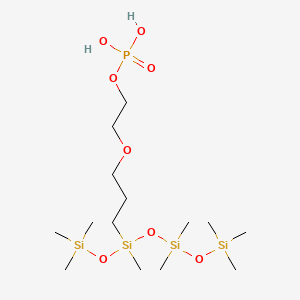

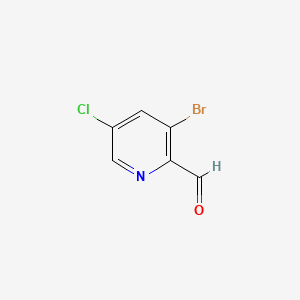

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)

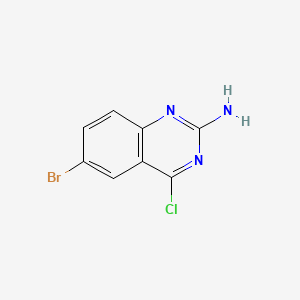

![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)